1-Iodo-3,5-dinitrobenzene
Overview
Description
C6H3IN2O4 . It is characterized by the presence of an iodine atom and two nitro groups attached to a benzene ring. This compound is generally used in dyes, stains, indicators, and various industrial applications .
Preparation Methods
1-Iodo-3,5-dinitrobenzene can be synthesized through a multi-step process involving nitration and iodination reactions. One common method involves the nitration of 1-iodo-3-nitrobenzene to introduce the second nitro group. The reaction conditions typically include the use of concentrated nitric acid and sulfuric acid as nitrating agents .
In an industrial setting, the production of this compound may involve similar nitration and iodination steps, but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Iodo-3,5-dinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin and hydrochloric acid, or catalytic hydrogenation.
Substitution: The iodine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Common reagents and conditions used in these reactions include reducing agents like tin and hydrochloric acid for reduction, and palladium catalysts for substitution reactions. The major products formed from these reactions are 1-iodo-3,5-diaminobenzene and various substituted benzene derivatives .
Scientific Research Applications
1-Iodo-3,5-dinitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-iodo-3,5-dinitrobenzene primarily involves its reactivity due to the presence of the iodine and nitro groups. The nitro groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic substitution reactions. The iodine atom can act as a leaving group in these reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
1-Iodo-3,5-dinitrobenzene can be compared with other similar compounds such as:
- 1-Iodo-2-nitrobenzene
- 1-Iodo-4-nitrobenzene
- 3,5-Dinitroaniline
- 1,3-Dinitrobenzene
What sets this compound apart is the specific positioning of the iodine and nitro groups, which influences its reactivity and applications. For example, the presence of two nitro groups in the meta positions relative to the iodine atom makes it more reactive in certain substitution reactions compared to compounds with only one nitro group .
Properties
IUPAC Name |
1-iodo-3,5-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISNAASNOWRWIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284273 | |
Record name | 1-Iodo-3,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6276-04-6 | |
Record name | 6276-04-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Iodo-3,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodo-3,5-dinitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1-iodo-3,5-dinitrobenzene participate in halogen bonding, and how does this compare to other halogen bond donors?
A: Yes, this compound acts as a halogen bond donor [, ]. It forms co-crystals with halogen bond acceptors like 1,4-diazabicyclo[2.2.2]octane, exhibiting polymorphism due to variations in halogen bond strength and stoichiometry []. Interestingly, despite having similar electrostatic potential to iodopentafluorobenzene, this compound forms weaker halogen bonds in solution, as evidenced by Raman spectroscopy and computational studies []. This suggests that factors beyond electrostatic potential, such as charge transfer interactions, play a significant role in determining halogen bond strength.
Q2: What are the implications of understanding the halogen bonding capabilities of this compound?
A: Understanding the halogen bonding propensity of this compound can inform crystal engineering efforts and the design of functional materials. By manipulating the halogen bond acceptor and the crystallization conditions, different polymorphic forms with distinct properties can potentially be accessed []. Furthermore, recognizing the limitations of relying solely on electrostatic potential predictions for halogen bond strength [] is crucial for designing more accurate computational models and predicting halogen bond-driven assemblies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.